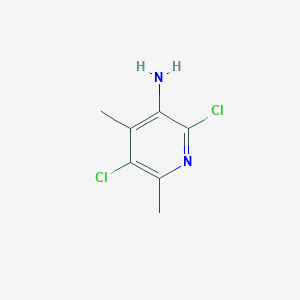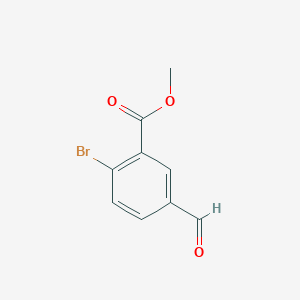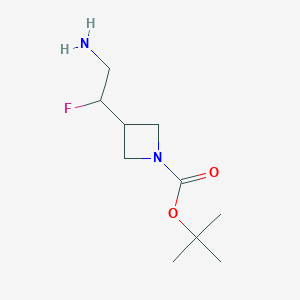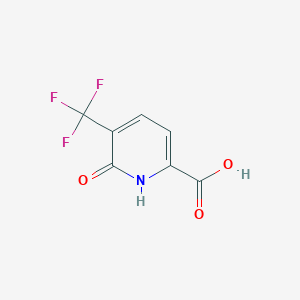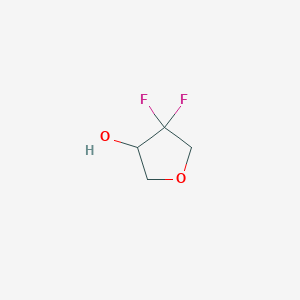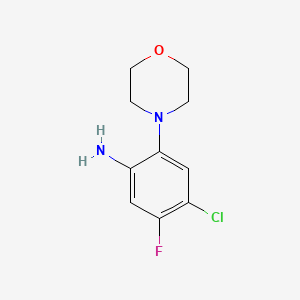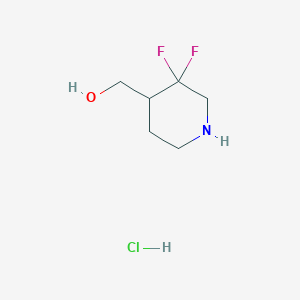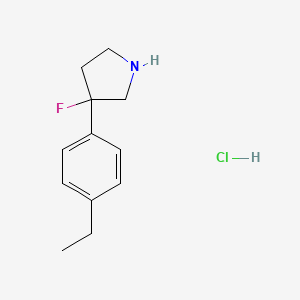
3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride
Overview
Description
“3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride” is a fluorinated pyrrolidine derivative with an ethylphenyl group. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are found in many natural and synthetic compounds with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms) with a fluorine atom and a 4-ethylphenyl group attached to the same carbon atom of the ring. The hydrochloride indicates that it is a salt, likely formed by the reaction of the pyrrolidine nitrogen with hydrochloric acid .Chemical Reactions Analysis
Pyrrolidines are involved in various chemical reactions. They can act as bases, and their nitrogen atom can be protonated. They can also undergo N-alkylation and N-acylation reactions. The presence of the fluorine atom might influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the fluorine atom and the 4-ethylphenyl group. Fluorine is highly electronegative, which could influence the compound’s polarity, acidity/basicity, and reactivity .Scientific Research Applications
1. Use in Medicinal Chemistry
3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride derivatives are instrumental in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. For example, 4-Fluoropyrrolidine derivatives have been synthesized as synthons for medicinal applications, demonstrating their utility in this field (Singh & Umemoto, 2011).
2. Development of Bifunctional Building Blocks
The compound's derivatives are used to create bifunctional building blocks for fluorinated pharmaceutical compounds. This involves a synthesis process that yields 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, showcasing the compound's versatility in drug development (Verniest et al., 2010).
3. Synthesis of Antibacterial Agents
3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride and its analogs are used in synthesizing antibacterial agents. For example, pyridonecarboxylic acids, which include amino- and hydroxy-substituted cyclic amino groups derived from this compound, have shown significant antibacterial activity (Egawa et al., 1984).
4. Involvement in Metabolic Activation Studies
Studies involving metabolic activation of dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs containing a fluoropyrrolidine moiety have been conducted. This research is crucial for understanding the metabolic pathways and potential interactions of this class of compounds (Xu et al., 2004).
5. Synthesis of Fluorinated Compounds
The synthesis of various 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides has been achieved using the derivatives of this compound. This process demonstrates the compound's role in creating structurally diverse and potentially bioactive fluorinated compounds (Combettes et al., 2012).
6. Applications in Corrosion Inhibition
Research into corrosion inhibitors for industrial applications has also employed derivatives of 3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride. Such studies are crucial for developing more effective and environmentally friendly corrosion inhibitors (Gupta et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethylphenyl)-3-fluoropyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c1-2-10-3-5-11(6-4-10)12(13)7-8-14-9-12;/h3-6,14H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCIMEDJIORSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



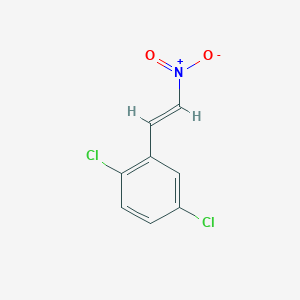
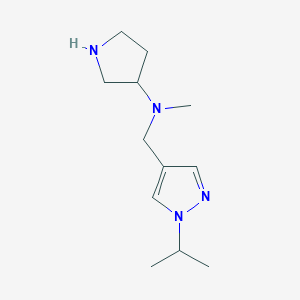
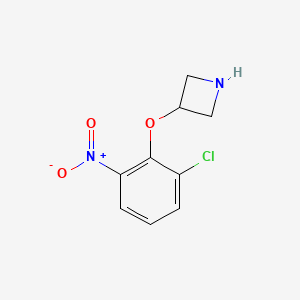
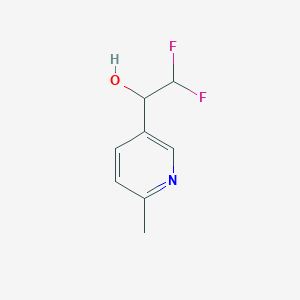
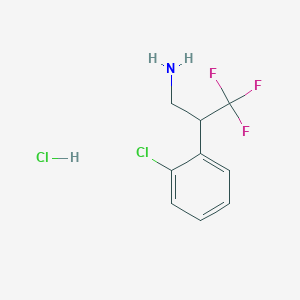
![2-[Cyclobutyl(ethyl)amino]ethan-1-ol](/img/structure/B1434781.png)

